Vadadustat is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, Vadadustat stabilizes HIF-α, a transcription factor that regulates genes involved in erythropoiesis, leading to increased endogenous production of erythropoietin (EPO) and subsequent stimulation of red blood cell production. This mechanism makes it a key compound in the study and management of anemia, particularly in the context of chronic kidney disease (CKD). For procurement purposes, its specific chemical structure, solubility, and established performance in maintaining hemoglobin levels are critical considerations when compared to other compounds in its class.
While several HIF-prolyl hydroxylase inhibitors exist, such as Daprodustat and Roxadustat, they are not directly interchangeable with Vadadustat due to significant differences in their pharmacological profiles, which can impact experimental outcomes and formulation requirements. For instance, Vadadustat exhibits a slower rate of erythropoiesis compared to Daprodustat, necessitating different dosing and observation schedules in research settings. Furthermore, the solubility characteristics of Vadadustat, being sparingly soluble in aqueous buffers, require specific handling and formulation strategies, such as the use of organic solvents like DMSO or DMF for stock solutions, which may not be compatible with all experimental designs. The existence of various crystalline forms and co-crystals of Vadadustat also means that the specific form procured can influence its physical properties and bioavailability, making it critical to source the exact specified form for reproducible results.
In a comparative study, Vadadustat demonstrated a slower onset of action in increasing hemoglobin (Hb) levels compared to Daprodustat in non-dialysis patients with chronic kidney disease. After one month of treatment, the mean Hb level in the Daprodustat group increased from 10.7 g/dL to 11.5 g/dL, while the Vadadustat group's mean Hb level remained stable, moving from 10.7 g/dL to 10.6 g/dL. By six months, the Hb level in the Daprodustat group reached 12.1 g/dL, compared to 11.3 g/dL in the Vadadustat group.
| Evidence Dimension | Change in Hemoglobin (Hb) Levels |
| Target Compound Data | Stable Hb levels after 1 month (10.7 to 10.6 g/dL); 11.3 g/dL after 6 months |
| Comparator Or Baseline | Daprodustat: Increase in Hb from 10.7 to 11.5 g/dL after 1 month; 12.1 g/dL after 6 months |
| Quantified Difference | Slower and less pronounced increase in Hb levels compared to Daprodustat over a 6-month period. |
| Conditions | Retrospective study in non-dialysis patients with chronic kidney disease. |
This slower, more gradual erythropoietic response may be advantageous in research settings where a rapid increase in hematocrit is not desired, allowing for more controlled studies of anemia correction.
Vadadustat is characterized by its low solubility in aqueous buffers, which is a critical factor for its use in in vitro research. Its solubility is approximately 2 mg/ml in ethanol, 5 mg/ml in DMSO, and 0.04 mg/ml in a 1:20 solution of DMF:PBS (pH 7.2). This necessitates the use of organic solvents for preparing stock solutions, with a recommendation to not store the aqueous solution for more than one day to avoid precipitation. This is a key differentiator from other compounds that may have higher aqueous solubility.
| Evidence Dimension | Solubility in Common Solvents |
| Target Compound Data | Approx. 2 mg/ml in ethanol, 5 mg/ml in DMSO, 0.04 mg/ml in 1:20 DMF:PBS (pH 7.2) |
| Comparator Or Baseline | General requirement for organic solvent stock solutions for sparingly soluble compounds. |
| Quantified Difference | Specific solubility values provide a quantitative basis for formulation development. |
| Conditions | Standard laboratory conditions for solubility testing. |
Understanding the specific solubility of Vadadustat is crucial for designing reproducible in vitro experiments and avoiding compound precipitation, which can lead to inaccurate results.
In a network meta-analysis of Phase 3 clinical trials, Vadadustat's efficacy in raising hemoglobin levels in dialysis-dependent chronic kidney disease (DD-CKD) patients was found to be less pronounced compared to Roxadustat and Daprodustat. However, in non-dialysis-dependent CKD (NDD-CKD) patients, the efficacy of Vadadustat was comparable to that of Roxadustat and Daprodustat. This differential efficacy profile is a key consideration for selecting the appropriate HIF-PH inhibitor for a specific research context.
| Evidence Dimension | Relative Efficacy in Raising Hemoglobin Levels |
| Target Compound Data | Lower efficacy in DD-CKD; comparable efficacy in NDD-CKD |
| Comparator Or Baseline | Roxadustat and Daprodustat: Higher efficacy in DD-CKD |
| Quantified Difference | Qualitative difference in relative efficacy depending on dialysis status. |
| Conditions | Network meta-analysis of 17 Phase 3 randomized controlled trials. |
For research focused on anemia in DD-CKD, this evidence suggests that higher doses of Vadadustat or alternative HIF-PH inhibitors might be necessary to achieve the desired biological effect, impacting experimental design and cost.
Based on its slower onset of action in elevating hemoglobin levels compared to other HIF-PH inhibitors like Daprodustat, Vadadustat is the preferred compound for preclinical and clinical research where a rapid and pronounced increase in red blood cell mass could confound the study of other variables. This allows for a more controlled investigation of the physiological effects of anemia correction.
Given its specific and somewhat limited solubility in aqueous solutions, Vadadustat is well-suited for in vitro studies where precise control over the formulation is possible and the use of organic solvents like DMSO or DMF is acceptable. This ensures the compound remains in solution and delivers reproducible results in cell-based assays and other in vitro models.
The comparable efficacy of Vadadustat to other HIF-PH inhibitors in non-dialysis-dependent settings makes it a valuable tool for comparative studies aiming to elucidate the nuanced differences between these compounds in this specific context. Its distinct pharmacological profile can help researchers dissect the specific mechanisms and effects of different HIF-PH inhibitors.
Irritant;Health Hazard
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